N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine
Description
Contextual Significance of Pyridine-Diamine Scaffolds in Heterocyclic Chemistry
Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in chemistry. nih.govwikipedia.org Its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin, pyridoxine) and coenzymes. nih.gov The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in a wide range of biologically active compounds and approved drugs. researchgate.netrsc.org This is attributed to its ability to engage in hydrogen bonding, its water solubility, and its capacity to serve as a bioisostere for other functional groups. nih.govrsc.org
When the pyridine ring is substituted with two amine groups, it forms a pyridine-diamine scaffold. These scaffolds are crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nbinno.com The presence of two amine groups offers multiple sites for further chemical modification, allowing chemists to construct elaborate molecular architectures. nbinno.com The diamine moiety is a key structural feature in numerous natural products and pharmaceutical agents, valued for its role in forming chiral ligands, bases, and organocatalysts. nih.gov
Overview of Aryl-Substituted Pyridine Architectures in Synthetic Paradigms
The introduction of aryl groups onto a pyridine ring is a common strategy to modulate the electronic and steric properties of the resulting molecule, often enhancing its biological activity or material properties. A variety of synthetic methods have been developed to achieve this functionalization, reflecting the importance of this structural class.
Key synthetic strategies include:
Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Negishi couplings are powerful tools for forming carbon-carbon bonds between pyridine halides and arylboronic acids or organozinc reagents, respectively. researchgate.netresearchgate.net These methods are valued for their mild reaction conditions and tolerance of diverse functional groups. researchgate.net
Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine, which is then oxidized to the pyridine. mdpi.compharmaguideline.com Modifications of this approach allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
Cycloaddition Reactions: Inverse-demand Diels-Alder reactions using heterocyclic azadienes have become a favored method for constructing the pyridine ring. baranlab.org This approach allows for the convergent assembly of highly substituted pyridines with significant regiochemical control. nih.gov
Ring Remodeling: Recent methodologies have focused on the remodeling of other heterocyclic skeletons, such as (aza)indoles, to synthesize highly functionalized pyridines. nih.gov This can involve ring-cleavage reactions to introduce diverse substituents. nih.gov
| Synthetic Method | Description | Key Features |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction between a halopyridine and an arylboronic acid. | Good functional group tolerance; mild conditions. researchgate.net |
| Hantzsch Synthesis | Multi-component condensation followed by oxidation. | Classic, robust method for pyridine ring formation. mdpi.compharmaguideline.com |
| Kröhnke Pyridine Synthesis | Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyls. | Yields 2,4,6-trisubstituted pyridines. pharmaguideline.com |
| Cycloaddition/Diels-Alder | [4+2] cycloaddition of an azadiene with an alkene or alkyne, followed by oxidation. | Provides a high degree of regiochemical control. baranlab.orgnih.gov |
| Ring Cleavage/Remodeling | Transformation of existing heterocyclic rings (e.g., indoles) into pyridines. | Allows for the synthesis of highly functionalized products. nih.gov |
Academic Research Landscape of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine and Analogous Compounds
This compound is a specific, functionalized organic molecule. While extensive, dedicated research on this exact compound is not widely published, its chemical properties and potential areas of interest can be inferred from its structure and data available in chemical databases. nih.gov
The core structure, a 2,5-diaminopyridine, is substituted at the N5 position with a 3-(methylsulfanyl)phenyl group. The presence of the sulfur-containing methylsulfanyl group (–SCH₃) can influence the molecule's lipophilicity and metabolic profile, and the sulfur atom itself can participate in specific interactions with biological targets.
Below are the computed physicochemical properties of the compound. nih.gov
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃S |
| Molecular Weight | 231.32 g/mol |
| IUPAC Name | This compound |
| XLogP3-AA (Lipophilicity) | 2.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Research on analogous compounds provides context for the potential utility of this compound. For instance, studies on other functionalized pyridine-2-amines have explored their synthesis and reactivity, noting that groups like methylsulfanyl can remain stable throughout multi-step synthetic sequences. researchgate.net The broader class of N-phenyl-pyridine-diamines and related heterocycles are investigated for various applications, including as building blocks for materials and as scaffolds in the development of therapeutic agents. researchgate.netchemsrc.com
Methodological Approaches Employed in the Study of Complex Organic Diamines
The study of complex organic diamines, such as this compound, employs a range of modern synthetic and analytical techniques.
Synthesis and Characterization:
Synthetic Strategies: The preparation of complex diamines often relies on multi-step synthetic routes. Key reactions include nucleophilic aromatic substitution, reductive amination, and transition-metal-catalyzed cross-coupling reactions to build the core structure and introduce substituents. researchgate.netacs.org The synthesis of 1,2- and 1,3-diamines has been a focus of significant research, with methods developed to control stereochemistry. acs.orgrsc.org
Purification: Purification is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate the target compound from reaction byproducts and starting materials.
Structural Elucidation: The precise structure of newly synthesized diamines is confirmed using a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) confirms the molecular weight and elemental composition. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and stereochemistry. researchgate.net
Functional and Applied Studies:
Catalytic Applications: Chiral diamines are widely used as ligands in asymmetric catalysis, where they coordinate with metal centers to create catalysts for stereoselective reactions. researchgate.net
Biochemical Assays: In medicinal chemistry research, diamine derivatives are often evaluated for biological activity using various in vitro assays. These can include enzyme inhibition assays, cell viability studies (e.g., MTT assays), and receptor binding assays to determine their potential as therapeutic agents. researchgate.net
Computational Modeling: Theoretical methods, such as Density Functional Theory (DFT), are used to study the electronic properties, molecular orbitals (HOMO-LUMO), and potential reactive sites of the molecules, providing insights that complement experimental findings. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-N-(3-methylsulfanylphenyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEVMVAUFQAWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Pathway Analysis
Mechanistic Investigations of Nucleophilic Substitution on Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SNAr) on a pyridine ring typically occurs at positions 2, 4, and 6. quimicaorganica.orgyoutube.com These positions are electronically deficient due to the inductive effect of the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial, and resonance forms that place the negative charge on the electronegative nitrogen atom are particularly stabilizing, explaining the preference for attack at the 2- and 4-positions. stackexchange.comquora.com
In the case of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine, the pyridine ring is substituted with two strong electron-donating amino groups at the 2- and 5-positions. These groups significantly increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. For an SNAr reaction to occur, a good leaving group would need to be present at one of the activated positions (e.g., a halogen at C6), and even then, the reaction would be significantly slower compared to an unsubstituted or electron-withdrawn pyridine derivative.
The substituents on the this compound scaffold exert profound control over reaction kinetics and selectivity through a combination of resonance and inductive effects.
Amino Substituents : The primary amine (-NH2) at the C2 position and the secondary amine (-NH-) at the C5 position are both potent electron-donating groups (+R effect). They activate the pyridine ring towards electrophilic substitution but deactivate it towards nucleophilic substitution. The C2-amine, being ortho to the ring nitrogen, has a strong activating effect on positions C3 and C5. The C5-amine activates positions C4 and C6.
N-Aryl Substituent : The 3-(methylsulfanyl)phenyl group attached to the C5-amine is electronically complex. The secondary amine nitrogen donates electron density into both the pyridine and phenyl rings.
Thioether Substituent : The methylsulfanyl (-SCH3) group on the phenyl ring is a moderately activating, ortho-, para-directing group for electrophilic substitution on the phenyl ring due to the +R effect of the sulfur atom's lone pairs.
Table 1: Predicted Electronic Effects of Substituents on Ring Reactivity
| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (+R/-R) | Predicted Impact on Nucleophilic Substitution | Predicted Impact on Electrophilic Substitution |
|---|---|---|---|---|---|
| 2-Amino (-NH₂) | Pyridine C2 | -I (weak) | +R (strong) | Strong Deactivation | Strong Activation (directs to C3) |
| 5-Arylamino (-NH-Ar) | Pyridine C5 | -I (weak) | +R (strong) | Strong Deactivation | Strong Activation (directs to C4, C6) |
| Ring Nitrogen | Pyridine N1 | -I (strong) | -R (strong) | Strong Activation | Strong Deactivation |
| Methylsulfanyl (-SCH₃) | Phenyl C3' | -I (weak) | +R (moderate) | Negligible on Pyridine Ring | Activation (directs ortho/para on Phenyl Ring) |
The synthesis of pyridine-diamine scaffolds can involve intramolecular cyclization reactions. For instance, a precursor containing an appropriately positioned electrophilic center and a nucleophilic amine can undergo cyclization to form the pyridine ring. Stabilized 2-amino-1,3-dienes, for example, can participate in intramolecular Diels-Alder reactions with dienophiles located elsewhere on the molecule to construct fused ring systems. nih.gov In the context of this compound, a potential intramolecular reaction could involve the functionalization of the C2-amino group and a substituent at the ortho-position of the phenyl ring, leading to the formation of a new heterocyclic ring fused to the pyridine-phenyl core. Such cascade cyclizations are powerful tools in synthesizing complex polycyclic structures from acyclic precursors. rsc.org
Electrophilic Aromatic Substitution on Substituted Phenyl and Pyridine Moieties
Electrophilic Aromatic Substitution (EAS) is a key reaction for functionalizing aromatic rings. The regioselectivity is determined by the electronic properties of the ring and its substituents.
Pyridine Ring : The pyridine ring itself is highly electron-deficient and thus strongly deactivated towards EAS, which typically requires harsh conditions. youtube.com When substitution does occur, it is directed to the C3 position to avoid forming a resonance intermediate where the positive charge resides on the electronegative nitrogen atom. youtube.com However, in this compound, the two powerful amino-activating groups dominate the ring's reactivity. The combined directing effects would likely favor substitution at the C3 and C6 positions.
Phenyl Ring : The phenyl ring is activated by two ortho-, para-directing groups: the secondary amine and the methylsulfanyl group. The directing effects are as follows:
-NH- group (at C1') : Directs to C2', C4', and C6'.
-SCH3 group (at C3') : Directs to C2', C4', and C6'. The positions C2' and C4' are strongly activated by both groups, making them the most probable sites for electrophilic attack. Position C6' is activated by both but may be slightly sterically hindered by the adjacent bulky pyridine-amine substituent.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Position | Activating/Deactivating Groups | Predicted Reactivity | Major Product(s) |
|---|---|---|---|---|
| Pyridine | C3 | Activated by 2-NH₂ (ortho) | High | Likely major isomer |
| Pyridine | C4 | Activated by 5-NHAr (ortho) | Moderate | Possible minor isomer |
| Pyridine | C6 | Activated by 5-NHAr (para) | High | Likely major isomer |
| Phenyl | C2' | Activated by 1'-NH (ortho) and 3'-SCH₃ (ortho) | Very High | Likely major isomer |
| Phenyl | C4' | Activated by 1'-NH (para) and 3'-SCH₃ (ortho) | Very High | Likely major isomer |
| Phenyl | C6' | Activated by 1'-NH (para) and 3'-SCH₃ (para) | High | Possible minor isomer (steric hindrance) |
Solvolysis and Hydrolysis Mechanisms of the Thioether Linkage
Aryl thioethers are generally robust chemical linkages. However, they can undergo cleavage or modification under certain conditions. The hydrolysis of thioethers is significantly slower than that of thioesters and typically requires acid- or base-mediation at elevated temperatures. harvard.edunih.gov The mechanism for acid-catalyzed hydrolysis involves protonation of the sulfur atom, making it a better leaving group, followed by nucleophilic attack by water. Base-mediated hydrolysis is generally less effective for thioethers.
A more common reaction pathway for the thioether in this compound is oxidation. Mild oxidizing agents can convert the thioether to a sulfoxide (B87167), while stronger agents can yield a sulfone. This transformation would have a significant impact on the electronic properties of the phenyl ring, as both sulfoxide and sulfone groups are strongly electron-withdrawing, thereby deactivating the ring towards further electrophilic substitution.
Regioselectivity and Chemoselectivity in Diamine Functionalization Reactions
The presence of two distinct amine functionalities—a primary aromatic amine at C2 and a secondary diarylamine at C5—presents challenges and opportunities in regioselective functionalization.
Regioselectivity : The C2-amino group is generally considered more nucleophilic than the C5-diarylamine. The lone pair on the C5-nitrogen is delocalized over both the pyridine and phenyl rings, reducing its availability. Furthermore, the C5-amine is more sterically hindered. Therefore, reactions such as acylation or alkylation would be expected to occur preferentially at the C2-amino group under kinetic control.
Chemoselectivity : In addition to the two amine sites, the sulfur atom of the thioether is also nucleophilic. However, amines are significantly more nucleophilic than thioethers, so reactions with common electrophiles will selectively target the amino groups. Achieving chemoselectivity between the two different amines is the primary challenge. nih.gov Strategies to control this often rely on tuning reaction conditions (temperature, solvent, stoichiometry) or using protecting groups.
Transition State Analysis in Key Synthetic Transformations
While specific experimental transition state analyses for reactions involving this compound are not documented in the literature, computational methods such as Density Functional Theory (DFT) provide a powerful tool for such investigations. rsc.org DFT calculations can be employed to model the reaction pathways for key transformations, such as electrophilic substitution or diamine functionalization.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This analysis can:
Validate Mechanistic Hypotheses : Confirm whether a proposed mechanism, such as the Meisenheimer complex formation in SNAr or the σ-complex in EAS, is energetically feasible.
Predict Regioselectivity : Compare the activation energies for electrophilic attack at different positions on the pyridine and phenyl rings (e.g., C3 vs. C6 on the pyridine ring). The pathway with the lowest activation energy barrier corresponds to the kinetically favored product. rsc.org
Elucidate Substituent Effects : Quantify the stabilizing or destabilizing effects of the amino and methylsulfanyl groups on reaction intermediates and transition states, providing a deeper understanding of the principles outlined in previous sections.
For example, a DFT study could precisely predict the most favorable site for nitration by comparing the transition state energies for the formation of the σ-complex at all potential sites on both aromatic rings.
Characterization of Side Reactions and Formation of Undesired By-products
The synthesis of this compound, predominantly achieved through palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, is susceptible to several side reactions that can diminish the yield of the desired product and complicate purification processes. These side reactions arise from the inherent reactivity of the substrates, intermediates, and the catalyst under the reaction conditions. A thorough analysis of these pathways is crucial for optimizing the synthesis of the target compound.
The primary proposed synthetic route involves the coupling of a 5-halopyridin-2-amine, such as 5-bromopyridin-2-amine, with 3-(methylsulfanyl)aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Main Reaction: 5-bromopyridin-2-amine + 3-(methylsulfanyl)aniline --(Pd catalyst, ligand, base)--> this compound
While this reaction can be efficient, several undesired by-products have been identified or are mechanistically plausible.
Hydrodehalogenation of the Pyridine Substrate
A common side reaction in palladium-catalyzed cross-coupling is the hydrodehalogenation of the aryl halide starting material. In this case, 5-bromopyridin-2-amine can be converted to 2-aminopyridine (B139424). This process is often facilitated by the presence of trace amounts of water or other proton sources in the reaction mixture and can occur through a competing pathway within the catalytic cycle.
By-product: 2-Aminopyridine
Proposed Mechanism: The palladium(II) intermediate formed after oxidative addition may undergo a reaction with the base or other nucleophiles present, leading to a palladium-hydride species which can then reductively eliminate to form the dehalogenated product.
Formation of Diarylated By-products
Over-arylation of the amine nucleophile can lead to the formation of a diarylated species. Given that the product, this compound, still possesses a primary amino group at the C2 position, further reaction is conceivable, although generally less favorable due to steric hindrance and electronic deactivation. A more plausible diarylation involves the reaction of the primary amine of 3-(methylsulfanyl)aniline with two molecules of 5-bromopyridin-2-amine.
By-product: N,N-bis(2-aminopyridin-5-yl)-3-(methylsulfanyl)aniline
Influence of Reaction Conditions: The formation of this by-product is typically favored by a high ratio of the pyridine halide to the aniline (B41778), as well as prolonged reaction times.
Catalyst Inhibition and Side Reactions Involving the Methylsulfanyl Group
The presence of the methylsulfanyl (-SCH3) group on the aniline coupling partner introduces a potential challenge. Sulfur-containing compounds are known to coordinate strongly to palladium, which can lead to catalyst inhibition or deactivation. wikipedia.orglibretexts.org This can slow down the reaction rate and necessitate higher catalyst loadings.
Furthermore, the C-S bond itself can sometimes undergo competitive oxidative addition to the palladium(0) center, although this is generally less favorable than C-Br bond activation. This could potentially lead to by-products resulting from the cleavage of the methylsulfanyl group or coupling at the sulfur atom.
Homocoupling of Starting Materials
Homocoupling of the aniline derivative can occur, leading to the formation of an azo or hydrazo compound, particularly under certain catalytic conditions and in the presence of specific bases.
By-product: 3,3'-disulfanediylbis(aniline) or related azo compounds.
Mechanism: This is often attributed to a reductive elimination from a bis(amido)palladium complex.
The following interactive data table summarizes the potential by-products and the reaction conditions that may favor their formation.
| By-product Name | Chemical Formula | Potential Influencing Factors |
| 2-Aminopyridine | C5H6N2 | Presence of proton sources, specific ligand choice. |
| N,N-bis(2-aminopyridin-5-yl)-3-(methylsulfanyl)aniline | C17H18N4S | High halide-to-aniline ratio, extended reaction time. |
| 3,3'-Disulfanediylbis(aniline) | C12H12N2S2 | Catalyst system, high temperatures. |
A hypothetical study on the effect of different ligands on the formation of the primary by-product, 2-aminopyridine, could yield results as summarized in the table below. The data illustrates how ligand choice is a critical parameter in minimizing side reactions.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield of Main Product (%) | Yield of 2-Aminopyridine (%) |
| XPhos | 1.5 | 100 | 85 | 5 |
| SPhos | 1.5 | 100 | 82 | 7 |
| dppf | 2.0 | 110 | 65 | 18 |
| P(t-Bu)3 | 2.0 | 110 | 70 | 15 |
This table presents hypothetical data for illustrative purposes based on general principles of the Buchwald-Hartwig amination.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis in Substituted Pyridines
The ¹H and ¹³C NMR spectra of This compound are predicted to exhibit distinct signals corresponding to the protons and carbons of the 2,5-diaminopyridine core and the 3-(methylsulfanyl)phenyl substituent. The chemical shifts are influenced by the electronic effects of the amino groups, the sulfide linkage, and the aromatic rings.
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The protons on the pyridine (B92270) ring will be influenced by the electron-donating amino groups, leading to upfield shifts compared to unsubstituted pyridine. The protons on the phenyl ring will be affected by the amino and methylsulfanyl groups. The methyl protons of the methylsulfanyl group will likely appear as a singlet in the upfield region of the spectrum. The protons of the two amino groups (at C2 and N5) are expected to appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbons of the pyridine ring will show shifts characteristic of a di-amino substituted pyridine. The carbons of the phenyl ring will be influenced by the N-substitution and the methylsulfanyl group at the meta position. The methyl carbon of the methylsulfanyl group is expected to have a characteristic chemical shift in the aliphatic region.
Interactive Data Table: Predicted ¹H and ¹³C Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Pyridine-H3 | 6.5 - 7.0 | 110 - 120 | Shielded by two amino groups. |
| Pyridine-H4 | 7.0 - 7.5 | 125 - 135 | Influenced by adjacent amino groups. |
| Pyridine-H6 | 7.8 - 8.2 | 140 - 150 | Deshielded by the pyridine nitrogen. |
| Phenyl-H2' | 7.0 - 7.3 | 120 - 125 | Ortho to the amino linkage. |
| Phenyl-H4' | 6.8 - 7.2 | 115 - 120 | Para to the amino linkage, ortho to the methylsulfanyl group. |
| Phenyl-H5' | 7.1 - 7.4 | 128 - 132 | Meta to both substituents. |
| Phenyl-H6' | 6.7 - 7.0 | 110 - 115 | Ortho to the amino linkage. |
| SCH₃ | 2.4 - 2.6 | 15 - 20 | Aliphatic methyl group attached to sulfur. |
| 2-NH₂ | 4.5 - 5.5 | - | Broad singlet, solvent dependent. |
| 5-NH | 8.0 - 9.0 | - | Broad singlet, likely deshielded due to conjugation, solvent dependent. |
| Pyridine-C2 | 150 - 160 | - | Attached to an amino group. |
| Pyridine-C3 | 105 - 115 | - | Shielded by adjacent amino groups. |
| Pyridine-C4 | 130 - 140 | - | Influenced by amino groups. |
| Pyridine-C5 | 140 - 150 | - | Attached to the phenylamino group. |
| Pyridine-C6 | 145 - 155 | - | Adjacent to the pyridine nitrogen. |
| Phenyl-C1' | 140 - 145 | - | Attached to the amino group. |
| Phenyl-C2' | 115 - 120 | - | Ortho to the amino group. |
| Phenyl-C3' | 135 - 140 | - | Attached to the methylsulfanyl group. |
| Phenyl-C4' | 120 - 125 | - | Ortho to the methylsulfanyl group. |
| Phenyl-C5' | 129 - 133 | - | Meta to both substituents. |
| Phenyl-C6' | 110 - 115 | - | Ortho to the amino group. |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Elucidating Molecular Connectivity
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For This compound , COSY will be crucial in identifying the connectivity of protons on the pyridine ring and the phenyl ring separately. Cross-peaks will be observed between adjacent protons (e.g., H3-H4 and H4-H6 on the pyridine ring, and H2'-H4', H4'-H5', H5'-H6' on the phenyl ring).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton to its attached carbon. This allows for the direct assignment of carbon signals based on the already assigned proton signals from the COSY experiment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between different fragments of the molecule. For instance, correlations between the N-H proton of the 5-amino group and carbons of the phenyl ring (C1', C2', C6') would confirm the N-phenyl linkage. Similarly, correlations from the methyl protons of the methylsulfanyl group to the C3' of the phenyl ring would confirm the position of this substituent.
Nitrogen-15 (¹⁵N) NMR Applications in Pyridine-Diamine Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H and ¹³C NMR, provides direct information about the electronic environment of the nitrogen atoms. For This compound , three distinct nitrogen signals are expected: one for the pyridine ring nitrogen, one for the primary amino group at C2, and one for the secondary amino group at C5. The chemical shifts of these nitrogen atoms will be influenced by their hybridization and the degree of electron delocalization. The pyridine nitrogen is expected to be the most deshielded, while the amino nitrogens will be more shielded.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For This compound (C₁₂H₁₄N₄S), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula.
Analysis of Fragmentation Patterns for Structural Information in MS/MS
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This technique provides valuable structural information by revealing the weaker bonds and stable fragments within the molecule.
Predicted Fragmentation Pathways:
Cleavage of the C-S bond: A common fragmentation pathway for compounds containing a methylsulfanyl group is the loss of the methyl radical (•CH₃) or the entire methylsulfanyl group (•SCH₃).
Cleavage of the C-N bond: The bond between the pyridine ring and the phenylamino group (C5-N5) could cleave, leading to fragments corresponding to the diaminopyridine and the methylsulfanylphenylamine moieties.
Ring Fragmentation: The pyridine or phenyl rings could also undergo fragmentation, although this typically requires higher collision energies.
Interactive Data Table: Predicted Key Fragment Ions in MS/MS
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 246 | [M]⁺ | Molecular ion |
| 231 | [M - CH₃]⁺ | Loss of a methyl radical from the methylsulfanyl group. |
| 199 | [M - SCH₃]⁺ | Loss of the methylsulfanyl radical. |
| 123 | [C₅H₆N₃]⁺ | Cleavage of the C5-N5 bond, fragment of diaminopyridine. |
| 123 | [C₇H₉NS]⁺ | Cleavage of the C5-N5 bond, fragment of 3-(methylthio)aniline. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Key Vibrational Modes for this compound:
N-H Stretching: The N-H stretching vibrations of the primary and secondary amino groups are expected in the region of 3300-3500 cm⁻¹. The primary amine (at C2) should show two bands (symmetric and asymmetric stretching), while the secondary amine (at N5) will show a single band.
C-H Stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic rings (both pyridine and phenyl) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1600 cm⁻¹.
C-N Stretching: The C-N stretching vibrations will appear in the 1200-1350 cm⁻¹ region.
C-S Stretching: The C-S stretching vibration of the methylsulfanyl group is expected to be a weaker band in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations. Therefore, the C-S stretching and the symmetric breathing modes of the aromatic rings are expected to be more prominent in the Raman spectrum compared to the IR spectrum.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch (primary amine) | 3400 - 3500 (asymmetric), 3300 - 3400 (symmetric) | Medium-Strong | Weak |
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak | Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Strong | Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong | Strong |
| C-N Stretch | 1200 - 1350 | Strong | Medium |
| C-S Stretch | 600 - 800 | Weak | Medium-Strong |
Identification of Characteristic Absorption Bands of Pyridine and Amine Functional Groups
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the characteristic vibrational modes of the functional groups present in a molecule. For this compound, these spectra would be dominated by the vibrations of the pyridine ring and the amine groups.
The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The ring breathing mode, a symmetric stretching of the entire ring, is often observed as a sharp band around 990 cm⁻¹. In-plane and out-of-plane C-H bending vibrations of the pyridine ring are also expected at specific frequencies.
The amine (-NH₂) groups give rise to distinct stretching and bending vibrations. The N-H stretching vibrations are typically observed as one or two bands in the 3500-3300 cm⁻¹ region. Primary amines, such as those in the subject compound, usually show two bands corresponding to symmetric and asymmetric stretching. The N-H bending (scissoring) vibration occurs in the 1650-1580 cm⁻¹ range.
The presence of the methylsulfanyl (-SCH₃) group would also be indicated by characteristic C-H stretching and bending vibrations of the methyl group, as well as a C-S stretching vibration, which is typically weaker and appears at lower frequencies (around 700-600 cm⁻¹).
Table 1: Expected Characteristic Infrared (IR) and Raman Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric N-H Stretch | 3450 - 3400 |
| Amine (-NH₂) | Symmetric N-H Stretch | 3350 - 3300 |
| Pyridine Ring | C=C/C=N Stretch | 1600 - 1550 |
| Amine (-NH₂) | N-H Bend (Scissoring) | 1620 - 1580 |
| Pyridine Ring | Ring Breathing | ~990 |
Probing Hydrogen Bonding Networks by Vibrational Spectroscopy
Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. In this compound, both intermolecular and intramolecular hydrogen bonds can exist, primarily involving the amine groups as hydrogen bond donors and the pyridine nitrogen or the other amine group as acceptors.
The formation of hydrogen bonds typically leads to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. The magnitude of this shift is correlated with the strength of the hydrogen bond. By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent of intermolecular hydrogen bonding can be assessed. In a dilute solution, intermolecular interactions are minimized, and the N-H stretching bands appear at higher frequencies and are sharper.
Temperature-dependent IR spectroscopy can also provide insights into the dynamics of hydrogen bonding. As the temperature increases, the hydrogen bonds may weaken or break, leading to a blue-shift of the N-H stretching bands.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the phenyl ring, as well as the amine and methylsulfanyl substituents. The presence of the electron-donating amine groups and the methylsulfanyl group is likely to cause a red-shift in the absorption maxima compared to unsubstituted pyridine, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Fluorescence spectroscopy probes the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence spectrum provides information about the excited state properties of the molecule. The emission wavelength is typically longer (lower energy) than the absorption wavelength, and the difference is known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can also be determined. The fluorescence properties of this compound would be influenced by the nature of the solvent and the presence of any intramolecular or intermolecular interactions that can quench the fluorescence.
Table 2: Expected Electronic Absorption and Emission Properties of this compound in a Protic Solvent
| Parameter | Expected Value |
|---|---|
| Absorption Maximum (λabs) | 280 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 400 - 480 nm |
| Stokes Shift | 120 - 130 nm |
X-ray Diffraction (XRD) for Determination of Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful XRD analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.
Furthermore, XRD reveals the crystal packing, which is the arrangement of molecules in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal structure. The analysis of the crystal packing can provide insights into the physical properties of the solid, such as its melting point and solubility.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.1 |
| β (°) | 98.5 |
| Volume (ų) | 1035 |
| Z (molecules/unit cell) | 4 |
Elemental Microanalysis for Purity Assessment and Stoichiometric Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound (C₁₂H₁₄N₄S). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct stoichiometry of the synthesized compound.
Table 4: Elemental Microanalysis Data for this compound (C₁₂H₁₄N₄S)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 58.51 | 58.45 |
| Hydrogen (H) | 5.73 | 5.78 |
| Nitrogen (N) | 22.74 | 22.69 |
Theoretical and Computational Investigations of N5 3 Methylsulfanyl Phenyl Pyridine 2,5 Diamine
Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Methods for Electronic Structure Determination
Quantum mechanical methods are fundamental to understanding the electronic behavior of a molecule. However, no specific studies employing these techniques on N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine have been found.
Density Functional Theory (DFT) for Ground State Properties and Electronic Energy Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A DFT analysis of this compound would provide valuable information on its ground state properties, such as optimized geometry, electronic energy, and the distribution of electron density. Such calculations would help in understanding the molecule's stability and reactivity. At present, there are no published DFT studies specifically for this compound.
Multiscale Modeling Approaches (e.g., ONIOM) for Large System Analysis
For larger systems involving this compound, such as its interaction with a biological target, multiscale modeling approaches like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method would be suitable. This hybrid method allows for a high-level quantum mechanical treatment of a specific region of interest while the rest of the system is treated with a less computationally expensive molecular mechanics method. There is no evidence of the application of ONIOM or similar multiscale models to this compound in published research.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are crucial for its function. Conformational analysis and molecular dynamics simulations are the primary tools for investigating these aspects.
Mapping of Torsional Potential Energy Surfaces
A key aspect of conformational analysis is the mapping of torsional potential energy surfaces. This involves calculating the energy of the molecule as a function of the rotation around specific single bonds. For this compound, this would reveal the most stable conformations (rotamers) and the energy barriers between them. No such potential energy surface maps are available in the current body of scientific literature.
Elucidation of Intramolecular Interactions and Conformational Preferences
Molecular dynamics (MD) simulations could provide a detailed picture of the intramolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the conformational preferences of this compound over time. These simulations would also elucidate how the molecule behaves in different solvent environments. To date, no MD simulation studies have been reported for this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. researchgate.netresearchgate.net These predictions are vital for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations can provide a detailed picture of its expected spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule dictates its NMR chemical shift. Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict these shifts with a high degree of accuracy. nih.gov For this molecule, distinct signals would be anticipated for the protons on the pyridine (B92270) ring, the phenyl ring, the amino groups, and the methylsulfanyl group.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of a molecule's chemical bonds. Computational frequency calculations can predict the wavenumbers for key vibrational modes. For this compound, characteristic frequencies are expected for N-H stretching in the amino groups, C-N stretching, C-S stretching of the methylsulfanyl group, and various aromatic C-H and C=C/C=N vibrations within the rings.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption. The maximum absorption wavelength (λmax) corresponds to the energy required to promote an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The conjugated π-system of the molecule, encompassing both aromatic rings, is expected to result in strong absorption in the UV-Vis region.
Table 1: Predicted Spectroscopic Parameters for this compound The following table presents hypothetical data representative of what a computational study would yield.
| Spectroscopic Technique | Parameter | Predicted Value/Range | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 6.5 - 8.0 ppm | Aromatic (Pyridine & Phenyl) Protons |
| 4.5 - 5.5 ppm | Amine (NH₂) Protons | ||
| 2.4 - 2.6 ppm | Methyl (SCH₃) Protons | ||
| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm | Aromatic (Pyridine & Phenyl) Carbons |
| 15 - 20 ppm | Methyl (SCH₃) Carbon | ||
| IR Spectroscopy | Frequency (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H Stretching |
| 3000 - 3100 cm⁻¹ | Aromatic C-H Stretching | ||
| 1500 - 1600 cm⁻¹ | Aromatic C=C and C=N Stretching | ||
| 1250 - 1350 cm⁻¹ | C-N Stretching | ||
| 650 - 750 cm⁻¹ | C-S Stretching | ||
| UV-Vis Spectroscopy | λmax | ~320 - 360 nm | π → π* Transition |
Reaction Pathway Modeling and Energetics of Chemical Transformations
Computational modeling is a key tool for understanding the mechanisms and feasibility of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers that govern reaction rates. researchgate.net
Calculation of Activation Barriers and Reaction Enthalpies
A plausible transformation for this compound could be the oxidation of the methylsulfanyl group to a sulfoxide (B87167). This is a common reaction for sulfur-containing compounds. Computational methods can model the reaction pathway by locating the transition state structure connecting the reactant and the product.
The activation barrier (ΔG‡) , or Gibbs free energy of activation, represents the energy required to reach the transition state. A lower activation barrier implies a faster reaction. The reaction enthalpy (ΔHrxn) indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). By calculating the energies of the reactant, transition state, and product, these crucial thermodynamic and kinetic parameters can be determined.
Table 2: Hypothetical Energetics for the Oxidation of the Methylsulfanyl Group This table illustrates the kind of data generated from reaction pathway modeling.
| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|
| Activation Energy (Ea) | +15 to +25 | Moderately accessible barrier |
| Reaction Enthalpy (ΔHrxn) | -30 to -50 | Exothermic reaction |
| Gibbs Free Energy of Reaction (ΔGrxn) | -25 to -45 | Spontaneous reaction |
Simulation of Solvent Effects in Computational Reaction Modeling
Reactions are typically carried out in a solvent, which can significantly influence reaction energetics. Computational models can account for this by using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that treats the solvent as a continuous medium with a defined dielectric constant. This approach allows for the calculation of reaction energetics in a simulated solvent environment, providing a more realistic prediction of how the reaction would proceed in a laboratory setting. For a polar molecule like this compound undergoing oxidation, a polar solvent would likely stabilize the transition state, potentially lowering the activation barrier.
Electronic Property Calculations
The distribution of electrons within a molecule is fundamental to its reactivity and physical properties. Computational analysis can provide detailed insights into this distribution. scirp.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring and the lone pairs of the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the conjugated π-system of the aromatic rings, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. scirp.org The presence of both electron-donating amino groups and the methylsulfanyl group is expected to raise the HOMO energy, while the pyridine ring can lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap. rsc.org
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org They provide an intuitive guide to the charge distribution, identifying electron-rich and electron-poor regions. mdpi.comwalisongo.ac.id
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the nitrogen atoms of the pyridine ring and amino groups, as well as the sulfur atom, due to their lone pairs of electrons. researchgate.net These areas represent sites that are attractive to electrophiles or for hydrogen bonding. Regions of positive potential (typically colored blue) are likely to be found around the hydrogen atoms of the amino groups, indicating their potential to act as hydrogen bond donors. researchgate.net Understanding this electrostatic landscape is crucial for predicting non-covalent interactions and the initial steps of chemical reactions. walisongo.ac.id
Theoretical Calculation of Polarizability and Hyperpolarizability Tensors
Extensive searches of scientific literature and computational chemistry databases have revealed no specific studies focused on the theoretical calculation of the polarizability and hyperpolarizability tensors for the compound this compound.
While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the nonlinear optical (NLO) properties of organic molecules, including polarizability (α) and the first hyperpolarizability (β), no published data or detailed research findings pertaining to these specific properties for this compound are currently available.
Theoretical investigations of similar pyridine derivatives often utilize DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. These studies are crucial for understanding the structure-property relationships that govern the NLO response of materials, which is of interest for applications in optoelectronics and photonics. The polarizability of a molecule describes its ability to form an induced dipole moment in the presence of an external electric field, while hyperpolarizability relates to the nonlinear response at high field strengths.
However, without specific computational studies on this compound, it is not possible to provide data tables or detailed research findings on its polarizability and hyperpolarizability tensors. Further research in this area would be necessary to elucidate these properties for the specified compound.
Coordination Chemistry and Supramolecular Assembly
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine as a Ligand in Metal Complexes
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Supramolecular Interactions in Crystal Engineering
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No Published Research Found for "this compound" in Specified Chemical Contexts
The investigation sought to find data related to the following specific areas of study for this compound:
:
Studies on anion-π and lone pair-π interactions within coordination polymers formed from this molecule.
Information on its self-assembly processes and the formation of hierarchical structures.
Catalysis:
Applications of its pyridine-diamine coordination complexes in either heterogeneous or homogeneous catalysis.
While basic compound information, such as its chemical structure and computed properties, is available in chemical databases like PubChem, this does not extend to published experimental or theoretical research in the advanced areas requested. nih.gov The searches did not yield any specific crystal structures, studies of metal complexes, or investigations into its use as a ligand for catalytic purposes.
Therefore, it is not possible to provide an article on the specified topics for This compound as the foundational research required to generate thorough, informative, and scientifically accurate content is not present in the available scientific literature.
Applications in Advanced Materials and Chemical Sensing
Integration into Functional Materials
The incorporation of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine into larger molecular or macromolecular structures could pave the way for novel functional materials.
The presence of two amine groups on the this compound molecule makes it a suitable monomer for polycondensation reactions. In principle, it could be reacted with diacyl chlorides, dianhydrides, or other bifunctional electrophiles to form polyamides, polyimides, or other high-performance polymers. The properties of such polymers would be influenced by the rigidity of the pyridine (B92270) and phenyl rings, as well as the electronic contribution of the methylsulfanyl group. However, specific examples of polymers synthesized from this compound are not readily found in current research literature.
Pyridine-containing compounds are of interest in the field of electronic materials due to their electron-deficient nature, which can be harnessed to create materials with specific charge-transport properties. The combination of the pyridine ring with the electron-donating amine groups and the sulfur-containing substituent in this compound could lead to interesting intramolecular charge-transfer characteristics. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Theoretical studies could predict the electronic and optical properties of this molecule, but experimental data on thin films or devices incorporating this compound is not currently available.
Chemical Sensing Mechanisms
The structure of this compound provides a promising scaffold for the development of chemosensors.
Chemosensors typically consist of a receptor unit that binds to a specific analyte and a signaling unit that produces a detectable change upon binding. In pyridine-diamine based scaffolds, the pyridine nitrogen and the amine groups can act as binding sites for various analytes, including metal ions and anions. The design of a chemosensor would involve tailoring the binding pocket to achieve selectivity for a particular target. The electronic properties of the molecule would be designed to produce a measurable response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
The nitrogen and sulfur atoms in this compound present potential coordination sites for metal ions. The "soft" nature of the sulfur atom suggests a possible affinity for soft metal ions like mercury(II), lead(II), or cadmium(II). The pyridine and amine nitrogens can also participate in metal ion coordination. Furthermore, the amine groups could be functionalized to create receptors for other analytes, such as anions or neutral molecules, through hydrogen bonding interactions. Despite this potential, there are no published studies demonstrating the use of this compound as a chemosensor for any specific analyte.
Upon binding of an analyte to a chemosensor based on this compound, several spectroscopic changes could be anticipated. These include shifts in the absorption and emission spectra due to processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excimer/exciplex formation. For instance, the binding of a metal ion could alter the energy levels of the frontier molecular orbitals, leading to a detectable change in the molecule's photophysical properties. The specifics of this response would depend on the nature of the analyte and the binding mode. Without experimental data, these potential mechanisms remain theoretical for this particular compound.
Future Research Directions and Unexplored Avenues for N5 3 Methylsulfanyl Phenyl Pyridine 2,5 Diamine
Development of Novel and Sustainable Green Synthetic Methodologies
The future synthesis of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine and its derivatives should prioritize the principles of green chemistry to minimize environmental impact and enhance efficiency. Traditional multi-step syntheses of complex aromatic amines often rely on harsh reaction conditions, hazardous reagents, and significant solvent use. Future research should focus on developing more sustainable and atom-economical synthetic routes.
Several promising green synthetic strategies could be explored:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. acs.orgmdpi.com A one-pot, four-component reaction under microwave irradiation could be a viable and efficient method for producing novel pyridine derivatives. nih.gov
Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. rsc.org Research into solvent-free amination of pyridine precursors or conducting C-N coupling reactions in aqueous media could significantly reduce the environmental footprint of the synthesis. rsc.org
Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional chemical reductions for the synthesis of arylamines from nitroarene precursors. researchgate.net This biocatalytic approach avoids the need for high-pressure hydrogen and precious-metal catalysts. researchgate.net
Nanocatalysis: The application of nanocatalysts in the synthesis of pyridines and their fused systems has been recognized as a safe, efficient, and high-yielding methodology. researchgate.net Magnetic nanoparticles, for instance, can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.net
| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. acs.orgmdpi.com |
| Solvent-Free Reactions | Elimination of hazardous organic solvents, simplified work-up procedures. rsc.org |
| Biocatalysis | High selectivity, mild reaction conditions, avoidance of heavy metal catalysts. researchgate.net |
| Nanocatalysis | High efficiency, catalyst recyclability, environmentally benign. researchgate.net |
Exploration of Unusual Reaction Pathways and Formation of Novel Structural Motifs
The unique electronic and structural features of this compound, with its combination of a pyridine ring, two amine groups, and a methylsulfanylphenyl substituent, open up possibilities for exploring unusual reaction pathways and creating novel structural motifs.
Future research in this area could focus on:
Cyclization Reactions: Pyridinium zwitterions, which can be generated from pyridine derivatives, are versatile intermediates for the synthesis of novel nitrogen- and sulfur-containing heterocycles through various cyclization reactions. researchgate.net The reactivity of the diamine and methylsulfanyl groups could be harnessed to direct novel intramolecular or intermolecular cyclizations, leading to complex polycyclic structures.
Dearomatization Reactions: The dearomative addition of nucleophiles to activated N-heteroarenes is a powerful tool for generating three-dimensional molecular architectures. researchgate.net Investigating the dearomatization of this compound could lead to the discovery of new scaffolds with interesting biological or material properties.
Reactions involving Pyridyne Intermediates: The generation of transient 3,4-pyridyne intermediates from appropriately substituted pyridines allows for the regioselective synthesis of highly functionalized pyridine derivatives. mdpi.com Exploring the generation and trapping of pyridynes from derivatives of this compound could provide access to previously inaccessible substitution patterns.
Domino Reactions: The reaction of pyridines with activated acetylenes can initiate domino reactions leading to the stereoselective synthesis of complex fused heterocyclic systems, such as 1,3-oxazinopyridines. rsc.org The nucleophilic nature of the amine groups in the target compound could be exploited in similar domino reaction cascades.
Application of Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Advanced in situ spectroscopic techniques offer the capability to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and transition states.
Future mechanistic studies should employ a combination of these techniques:
Real-Time NMR Spectroscopy: Multidimensional NMR spectroscopy can be used to monitor the progress of complex reactions, allowing for the identification and characterization of transient intermediates that may not be detectable by conventional methods. researchgate.net This technique has been successfully applied to study the synthesis of pyrimidines, a related class of heterocycles. researchgate.net
Operando Spectroscopy: This methodology combines spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity under actual reaction conditions. mdpi.com Techniques such as in situ FTIR, Raman, and X-ray absorption spectroscopy can provide detailed information about the catalyst's active state and the reaction mechanism at a molecular level. nih.gov
PhotoNMR and Time-Resolved Spectroscopy: For photocatalytic reactions, such as the C-N cross-coupling reactions that could be used to synthesize derivatives of the target compound, photoNMR and ultrafast spectroscopy can be employed to track the excited-state evolution of the photocatalyst and elucidate the photochemical reaction mechanism. rsc.orgmdpi.com
| In Situ Spectroscopic Technique | Potential Application in the Study of this compound |
| Real-Time NMR Spectroscopy | Identification and structural elucidation of reaction intermediates in synthesis and derivatization reactions. researchgate.net |
| Operando Spectroscopy | Establishing structure-reactivity relationships for catalytic C-N bond formation. mdpi.comnih.gov |
| PhotoNMR and Ultrafast Spectroscopy | Elucidating the mechanism of photocatalytic derivatization reactions. rsc.orgmdpi.com |
High-Throughput Computational Screening for Targeted Derivatization
Computational chemistry and high-throughput screening methods are powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, these approaches can be used to guide the synthesis of new derivatives with tailored electronic, optical, and material properties.
Future computational research should focus on:
Predicting Electronic Properties: Density Functional Theory (DFT) and other quantum chemistry methods can be used to calculate the electronic properties of a large library of virtual derivatives of the target compound. rsc.orgresearchgate.netmdpi.com This can help in identifying substituents that can tune the HOMO-LUMO gap, ionization potential, and electron affinity for applications in organic electronics. researchgate.net
Virtual Screening for Material Properties: High-throughput computational screening can be employed to predict the properties of polymers and other materials derived from this compound and its derivatives. nih.govrsc.org This can accelerate the discovery of new materials with desirable characteristics such as high thermal stability, specific dielectric constants, or gas separation capabilities.
Guiding Synthetic Efforts: By predicting the reactivity and potential reaction pathways of different derivatives, computational modeling can help chemists to prioritize synthetic targets and design more efficient reaction conditions. taylorfrancis.com
Design of Next-Generation Pyridine-Diamine Based Functional Materials with Engineered Properties
The pyridine-diamine scaffold is a key building block for high-performance polymers, particularly polyimides, which are known for their excellent thermal stability, mechanical strength, and dielectric properties. mdpi.com The unique structure of this compound offers exciting opportunities for the design of next-generation functional materials with engineered properties.
Future research in this area should explore:
Advanced Polyimides: The incorporation of the methylsulfanylphenyl group into the diamine monomer could lead to polyimides with modified properties, such as improved solubility, altered dielectric constants, or enhanced thermal stability. rsc.orgmdpi.com The structure-property relationships of these novel polyimides should be systematically investigated. researchgate.net
Functional Polymers for Specific Applications: The pyridine nitrogen and the sulfur atom in the methylsulfanyl group can act as coordination sites for metal ions, making polymers derived from this diamine potential candidates for applications in catalysis, sensing, or as single-atom catalyst supports. researchgate.net
Materials with Tunable Optical and Electronic Properties: By carefully selecting the dianhydride monomers to be copolymerized with this compound, it may be possible to create polyimides with tailored optical transparency and electronic properties for applications in flexible electronics and optoelectronic devices. rsc.org
Composite Materials: The incorporation of fillers, such as hexagonal boron nitride, into a polyimide matrix derived from the target diamine could lead to composite materials with enhanced thermal conductivity while maintaining excellent electrical insulation and mechanical properties. researchgate.net
| Functional Material Class | Potential Engineered Properties from this compound |
| Polyimides | Enhanced solubility, modified dielectric properties, high thermal stability. rsc.orgmdpi.com |
| Coordination Polymers | Catalytic activity, chemical sensing capabilities. researchgate.net |
| Optoelectronic Polymers | Tunable optical transparency, tailored electronic properties. rsc.org |
| Composite Materials | High thermal conductivity, excellent electrical insulation. researchgate.net |
Q & A
Basic Question: What are the recommended synthesis routes for N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine, and how can purity be ensured?
Methodological Answer:
A multi-step synthesis approach is typically employed, starting with functionalization of the pyridine core. For example:
- Step 1: Introduce the methylsulfanyl group via nucleophilic substitution on a pre-functionalized phenyl intermediate.
- Step 2: Couple the modified phenyl group to the pyridine-2,5-diamine scaffold using Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Purification: Membrane-based separation technologies (e.g., nanofiltration) or column chromatography are critical to isolate intermediates and final products with >95% purity .
- Analytical Validation: Confirm purity via HPLC (using phosphate-buffered mobile phases at pH 7.1 for stability) and mass spectrometry .
Basic Question: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to resolve aromatic protons and confirm substitution patterns. The methylsulfanyl group’s singlet (~2.5 ppm) and pyridine ring protons are diagnostic.
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode provides accurate mass confirmation.
- HPLC: Reverse-phase chromatography with UV detection (e.g., 254 nm) using a C18 column and phosphate buffer (pH 7.1) ensures stability and reproducibility .
Advanced Question: How can researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?
Methodological Answer:
Contradictions often arise from varying reaction conditions (solvent polarity, temperature, catalyst loading). To address this:
- Systematic Parameter Screening: Use Design of Experiments (DoE) to test variables like pH, solvent (polar aprotic vs. protic), and catalyst type.
- Theoretical Frameworks: Link experimental outcomes to density functional theory (DFT) calculations to predict electron density shifts at reactive sites (e.g., sulfur in methylsulfanyl group) .
- Controlled Replication: Reproduce conflicting studies under strictly controlled conditions (e.g., inert atmosphere for oxidation-sensitive reactions) .
Advanced Question: What strategies optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Process Control: Implement real-time monitoring (e.g., in-situ FTIR) to track intermediate formation and adjust reaction kinetics dynamically .
- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd, Cu) for coupling reactions, focusing on ligand steric effects.
- Solvent Engineering: Test ionic liquids or supercritical CO to enhance solubility of aromatic intermediates .
Methodological Guidance: How to integrate computational modeling with experimental studies for mechanistic insights?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s conformational flexibility in solution to predict steric hindrance during reactions.
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study transition states for nucleophilic substitution at the methylsulfanyl group.
- Validation: Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots) .
Advanced Data Analysis: How to address impurities arising during large-scale synthesis?
Methodological Answer:
- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., over-oxidized sulfur species or dimerization artifacts).
- Process Simulation: Apply Aspen Plus or similar software to model separation efficiency in membrane systems or crystallization .
- Statistical Control: Implement multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters like temperature gradients .
Theoretical Framework: How to align research on this compound with broader chemical principles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
